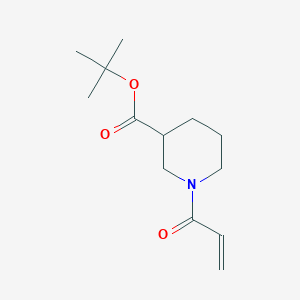

N1-(2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

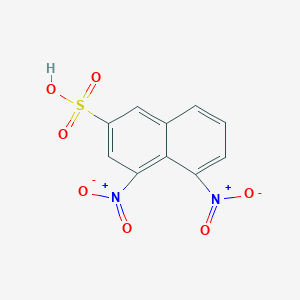

This compound is a complex organic molecule that contains a thiophene group and a morpholine group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Morpholine is a common motif in organic chemistry and is part of many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and morpholine rings would impart certain chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene and morpholine groups. For example, thiophene rings can undergo electrophilic aromatic substitution reactions . Morpholine rings can participate in a variety of reactions, including those involving their nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially increase its lipophilicity, which could influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Coupling Reactions

N1-(2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives are utilized in copper-catalyzed coupling reactions. Specifically, a catalyst system incorporating Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been shown to be effective for Goldberg amidation with (hetero)aryl chlorides, expanding the scope of Cu-catalyzed reactions towards functionalized (hetero)aryl chlorides and various aromatic and aliphatic primary amides with good to excellent yields (De, Yin, & Ma, 2017).

Anti-Inflammatory and Anticancer Activities

Derivatives of this compound, specifically designed for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, have been synthesized and evaluated. For instance, certain derivatives demonstrated significant efficacy against both examined microbes and cancer cells, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).

DNA Binding and Antimicrobial Activities

N-phenylmorpholine derivatives linked with thiazole or formazan moieties have shown intercalation binding mode with SS-DNA, indicating their potential as antimicrobial and anti-cancer agents. These derivatives exhibit remarkable efficacy against both microbes and cancer cells, highlighting the diversity in the biological applications of these compounds (Farghaly et al., 2020).

Corrosion Inhibition

Derivatives like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline have been investigated for their role as efficient corrosion inhibitors for mild steel in acidic solutions. The compound's adsorption on mild steel surface follows Langmuir’s isotherm, demonstrating its application in materials science and engineering (Daoud et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-18(19(24)21-13-16-7-4-12-26-16)20-8-9-22-10-11-25-17(14-22)15-5-2-1-3-6-15/h1-7,12,17H,8-11,13-14H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZCJRJBSHAHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2828935.png)

![(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2828937.png)

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2828938.png)

![(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2828940.png)

![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2828944.png)

![Tert-butyl N-[(4-isocyanocyclohexyl)methyl]carbamate](/img/structure/B2828946.png)

![[2-(4-Butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2828947.png)

![9-(4-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828949.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2828950.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide](/img/structure/B2828951.png)